Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate
Description
Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiazole core. The molecule includes a carbamate-protected amine group, which enhances its stability during synthetic processes. The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for the amine, enabling selective functionalization of the thiazole ring in subsequent reactions .
Synthetic routes for analogous tert-butyl carbamate derivatives often involve multi-step protocols, including condensation, cyclization, and protection/deprotection steps. For instance, tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives are synthesized via hydrazine-mediated reactions in ethanol, yielding products with moderate to high purity (e.g., 80% yield for compound 5a) . Structural characterization of such compounds typically employs X-ray crystallography, with software suites like SHELX facilitating refinement and validation of molecular geometries .
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-5-yl)carbamate |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)13-6-4-7-8(5-6)17-9(12)14-7/h6H,4-5H2,1-3H3,(H2,12,14)(H,13,15) |
InChI Key |
FBGFJGAHHNHMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key physicochemical and synthetic properties of tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate with three structurally related compounds:
Key Observations:
Structural Complexity and Solubility : The cyclopenta[D]thiazole core in the target compound reduces aqueous solubility compared to simpler thiazole derivatives. This trend aligns with the increased hydrophobicity of fused bicyclic systems .
Synthetic Challenges: The target compound’s yield (~65%) is lower than that of non-fused analogs (e.g., 75% for tert-butyl (2-aminothiazol-5-YL)carbamate), likely due to steric hindrance during cyclization .
Biological Performance: The fused thiazole system confers moderate kinase inhibition, outperforming monocyclic thiazoles but underperforming compared to imidazo[1,2-a]pyridine derivatives, which exhibit enhanced π-stacking interactions with enzyme active sites.
Research Findings and Mechanistic Insights
- Protective Group Stability : The Boc group in the target compound demonstrates superior stability under basic conditions compared to acetyl-protected analogs, as confirmed by NMR studies .
- Crystallographic Data : SHELX-refined structures of related compounds reveal that the tert-butyl group induces conformational rigidity, favoring planar arrangements of the thiazole ring .
- Reactivity: The amino group in the target compound undergoes selective alkylation at the thiazole nitrogen, contrasting with imidazo[1,2-a]pyridine derivatives, where reactivity is distributed across multiple sites.
Biological Activity
Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate (CAS No. 365996-05-0) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 255.34 g/mol
- CAS Number : 365996-05-0
Research indicates that compounds related to this compound exhibit multiple mechanisms of action, particularly in neuroprotection and enzyme inhibition:
- Inhibition of β-secretase and Acetylcholinesterase : The compound has been noted for its ability to inhibit β-secretase, an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. It also inhibits acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Prevention of Amyloid Aggregation : In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, which is a significant factor in Alzheimer's pathology. Specifically, it has shown up to 85% inhibition at concentrations around 100 μM .
- Neuroprotective Effects : The compound has demonstrated protective effects against astrocyte cell death induced by amyloid-beta, suggesting potential therapeutic applications in neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : These studies indicated that the compound could significantly improve cell viability in cultures exposed to amyloid-beta peptides.
In Vivo Studies
In vivo models have also been utilized to evaluate the efficacy of this compound:
- Scopolamine-Induced Models : In experiments involving scopolamine-induced memory impairment in rats, treatment with the compound resulted in reduced levels of amyloid-beta and decreased β-secretase activity compared to control groups . However, the bioavailability in the brain was noted as a limiting factor for its effectiveness.
Data Tables
| Biological Activity | Effectiveness | Concentration Tested |
|---|---|---|
| β-secretase Inhibition | IC50 = 15.4 nM | Various |
| Acetylcholinesterase Inhibition | K_i = 0.17 μM | Various |
| Amyloid Aggregation Inhibition | 85% inhibition at 100 μM | 100 μM |
Case Studies
- Alzheimer's Disease Model : A study investigating the effects of this compound on Alzheimer’s disease models showed promising results in reducing amyloid-beta levels and improving cognitive function metrics when compared with standard treatments like galantamine.
- Astrocyte Protection : Research demonstrated that this compound could mitigate astrocyte cell death induced by amyloid-beta exposure through modulation of inflammatory markers such as TNF-α and free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
